molecular formula C20H18N4O2S B11229110 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11229110
M. Wt: 378.4 g/mol
InChI Key: IOWJLYQQZHAZFK-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide: is a chemical compound with the following properties:

    Molecular Weight: 457.35 g/mol

    Molecular Formula: CHBrNOS

    Smiles Notation: CCn1c(c2cc3ccccc3o2)nnc1SCC(Nc1ccc(cc1)[Br])=O

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation. Major products formed from these reactions would vary based on the specific reaction pathway.

Scientific Research Applications

The compound’s applications span several scientific fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological systems, such as enzymes or receptors.

    Medicine: Investigating its potential as a drug candidate or therapeutic agent.

    Industry: Possible applications in materials science or chemical engineering.

Comparison with Similar Compounds

While specific similar compounds are not listed here, researchers often compare molecules based on structural features, reactivity, and biological activity. Highlighting the uniqueness of this compound would require a detailed analysis of related structures.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)12-27-20-23-22-19(24(20)2)17-11-14-5-3-4-6-16(14)26-17/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

IOWJLYQQZHAZFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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